(1S)-6-Oxaspiro[2.5]octan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(2S)-6-oxaspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2/t6-/m0/s1 |
InChI Key |
DZKJNOMPBWITCE-LURJTMIESA-N |
Isomeric SMILES |
C1COCCC12C[C@@H]2N |
Canonical SMILES |
C1COCCC12CC2N |
Origin of Product |
United States |
Importance of Chiral Amines in Asymmetric Synthesis
Chirality, or "handedness," is a fundamental property of many organic molecules, and the ability to selectively synthesize one enantiomer (mirror image) over the other is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral amines are indispensable tools in this endeavor.
Fundamental Contributions to Stereoselective Transformations
Enantiomerically pure amines are critical building blocks for a vast array of pharmaceuticals and biologically active molecules. mdma.chnih.gov An estimated 40-45% of small-molecule drugs contain a chiral amine fragment. nih.govacs.org Asymmetric synthesis, the process of creating chiral molecules with a preference for one enantiomer, heavily relies on stereoselective transformations. mdma.ch Chiral amines can be used as starting materials or as key intermediates that introduce a stereocenter, which is then elaborated to build more complex molecular targets. mdma.chrsc.org Methods like asymmetric reductive amination, which converts ketones to chiral amines, have become powerful strategies for their synthesis. researchgate.netnih.gov
Development of Chiral Ligands and Organocatalysts
Beyond their role as building blocks, chiral amines are fundamental to the development of catalysts that drive asymmetric reactions. They can function in two primary ways:
Chiral Ligands: Chiral amines can be incorporated into more complex molecules that act as ligands, binding to a metal center to form a chiral catalyst. nih.govacs.org These metal complexes, often involving iridium, rhodium, or palladium, can then catalyze reactions like asymmetric hydrogenation with high efficiency and enantioselectivity. nih.govacs.org The design of modular chiral ligands allows for fine-tuning of the catalyst's properties to suit specific substrates. acs.org
Organocatalysts: Chiral amines themselves can act as catalysts in a field known as organocatalysis. rsc.orgrsc.org Primary and secondary amines, such as those derived from natural amino acids or Cinchona alkaloids, can activate substrates through the formation of transient enamines or iminium ions, facilitating a wide range of enantioselective transformations without the need for a metal. rsc.orgrsc.org
Overview of Oxaspirocycles
Natural Occurrence and Biological Relevance of Oxaspirocyclic Frameworks
Oxaspirocyclic frameworks, where an oxygen atom is part of the spirocyclic system, are prevalent in a wide array of natural products, showcasing significant biological activity. nih.gov These motifs are considered "privileged structures" in drug discovery, meaning they are molecular frameworks that are able to bind to multiple biological targets. nih.govnih.gov
For instance, the antifungal drug Griseofulvin and the diuretic Spironolactone are approved medicines that feature a spirocyclic system. nih.gov While not all naturally occurring spirocycles are oxaspirocycles, the inclusion of an oxygen atom can significantly influence a molecule's properties. The presence of the oxaspirocyclic core is a recurring theme in compounds exhibiting potent biological effects, ranging from antimicrobial to anticancer activities. researchgate.netencyclopedia.pub The structural diversity of naturally occurring spirocyclic compounds provides a rich source of inspiration for the design of novel therapeutic agents. nih.gov
Some examples of naturally occurring compounds containing spirocyclic systems include:
Cleroindicin A : Isolated from the fungus Clerodendrum japonicum, this compound contains a 1-oxaspiro[3.5]nonan-7-ol moiety. encyclopedia.pub
Illudins M and S : These sesquiterpenoids, found in fungi like the Jack-o'-lantern mushroom, feature a [2.5] spirocyclic system. Illudin S has even entered Phase II clinical trials for its potential against various cancers. encyclopedia.pub
Spiro-indenoquinoxaline pyrrolizines and pyrrolothiazoles : These synthetic compounds, inspired by natural products, have demonstrated antioxidant capabilities. nih.gov
Synthetic Challenges and Opportunities in Oxaspirocycle Construction
The synthesis of oxaspirocycles presents both significant hurdles and exciting opportunities for organic chemists. A primary challenge lies in the stereoselective construction of these three-dimensional molecules, particularly those with sterically hindered centers. nih.govrsc.org Achieving high levels of diastereoselectivity and enantioselectivity is crucial for creating specific, biologically active compounds. nih.gov
Despite these challenges, a variety of innovative synthetic methodologies have been developed:
Iodocyclization : This has emerged as a key and general approach for preparing a wide range of oxaspirocyclic compounds. rsc.org
Palladium-Catalyzed C-H Activation : This modern technique allows for the direct formation of C-O bonds, enabling the construction of oxaspirocycles. rsc.org The development of new chiral bidentate directing groups has been instrumental in achieving high stereoselectivity in these reactions. nih.gov
Ring-Closing Metathesis : This powerful reaction is another key strategy employed in the synthesis of oxaspirocycles. nih.gov
Visible-light Photocatalysis : This green chemistry approach offers an operationally straightforward method for synthesizing oxaspirolactones. rsc.org
These evolving synthetic strategies not only provide access to a diverse library of oxaspirocyclic compounds but also open doors for the total synthesis of complex natural products. nih.govrsc.org The ability to fine-tune the physicochemical properties of these molecules, such as improving water solubility and lowering lipophilicity by incorporating an oxygen atom, presents a significant opportunity in drug design. rsc.org
Rationale for Research on this compound
The focus on this compound stems from its unique structural characteristics and its potential as a versatile building block in the synthesis of more complex and potentially bioactive molecules.
Unique Structural Features of the Spiro[2.5]octane Core
The spiro[2.5]octane core of this compound is defined by a cyclopropane ring and a tetrahydropyran ring sharing a single carbon atom. This arrangement imparts a distinct three-dimensional and rigid structure. acs.org This rigidity is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. acs.org
A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been performed using NMR spectroscopy, revealing how the configuration and preferred conformations are influenced by substituents on the rings. nih.gov
Interactive Table: Physicochemical Properties of Spiro[2.5]octane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H14 | nih.govnist.gov |
| Molecular Weight | 110.20 g/mol | nih.govnist.gov |
| IUPAC Name | spiro[2.5]octane | nih.govnist.gov |
Potential as a Chiral Building Block in Advanced Organic Synthesis
The "(1S)" designation in this compound signifies that it is a single, specific enantiomer. This chirality is of paramount importance in modern drug discovery, as the vast majority of biological targets, such as enzymes and receptors, are themselves chiral. enamine.net Consequently, the interaction between a drug and its target is often highly stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects.
The presence of a primary amine group and the oxaspirocyclic framework makes this compound a valuable chiral building block. sigmaaldrich.com Chiral amines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and natural products. bharavilabs.in This specific compound offers a rigid scaffold with well-defined three-dimensional exit vectors, allowing for the strategic placement of other functional groups to explore chemical space and design novel molecules with potentially improved properties. sigmaaldrich.com
Interactive Table: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H13NO | cymitquimica.comnih.gov |
| Molecular Weight | 127.18 g/mol | cymitquimica.com |
| InChIKey | DZKJNOMPBWITCE-UHFFFAOYSA-N | cymitquimica.com |
The availability of such chiral building blocks is crucial for hit-to-lead optimization in drug development programs. enamine.net The unique combination of a chiral center, a reactive amine handle, and a rigid, three-dimensional oxaspirocyclic core positions this compound as a promising starting material for the synthesis of new chemical entities with potential applications in medicinal chemistry.
Strategies for the Construction of the 6-Oxaspiro[2.5]octane Skeleton
The formation of the 6-oxaspiro[2.5]octane core is a pivotal step in the synthesis of the target amine and its derivatives. Chemists have devised several elegant strategies to achieve this, each with its own set of advantages and limitations.
Cycloaddition Reactions in Spirocycle Formation
Cycloaddition reactions represent a powerful tool for the convergent synthesis of cyclic and spirocyclic systems. youtube.com These reactions, which involve the concerted or stepwise union of two or more unsaturated molecules to form a ring, can efficiently generate the desired oxaspiro[2.5]octane framework. For instance, a [4+2] cycloaddition, also known as the Diels-Alder reaction, under thermal or photochemical conditions can be a viable approach. youtube.com Similarly, [6+2] and [2+2] cycloadditions offer alternative pathways to these complex structures. youtube.com The success of these reactions often hinges on the careful selection of diene and dienophile components and the reaction conditions to control regioselectivity and stereoselectivity. youtube.comuni-regensburg.de
Intramolecular Ring-Closing Strategies
Intramolecular reactions that form the cyclic ether portion of the spirocycle are a common and effective approach. These methods often start with a pre-formed carbocyclic ring, to which the oxacyclic ring is appended.
The intramolecular oxa-Michael addition is a prominent strategy for constructing the tetrahydropyran ring of the 6-oxaspiro[2.5]octane system. This reaction involves the nucleophilic addition of a hydroxyl group to an activated carbon-carbon double bond within the same molecule. nih.govnih.govacs.orgresearchgate.net While powerful, these reactions can be challenging due to the lower nucleophilicity of alcohols compared to other heteroatoms and the potential for the reverse reaction to occur. nih.govacs.org
Recent advancements have focused on the use of highly modular and superbasic bifunctional iminophosphorane (BIMP) catalysts to promote these challenging cyclizations. nih.govacs.org These metal-free catalysts have demonstrated high efficiency, leading to excellent yields and enantiomeric ratios for a variety of substituted tetrahydrofurans and tetrahydropyrans, including oxaspirocycles. nih.govacs.org The application of these organocatalysts represents a significant step forward in the synthesis of complex oxygen-containing heterocycles. researchgate.netresearchgate.net
A representative example of an intramolecular oxa-Michael addition is the conversion of a precursor containing both a hydroxyl group and an α,β-unsaturated ester. Upon treatment with a suitable base or catalyst, the hydroxyl group attacks the double bond, leading to the formation of the desired cyclic ether.
Table 1: Key Features of Oxa-Michael Reactions in Cyclic Ether Synthesis
| Feature | Description |
| Reaction Type | Intramolecular Nucleophilic Addition |
| Key Bond Formed | C-O Bond |
| Common Substrates | Molecules containing both a hydroxyl group and an activated alkene |
| Catalysts | Superbasic organocatalysts (e.g., BIMP), traditional bases |
| Advantages | Direct formation of the cyclic ether ring |
| Challenges | Lower nucleophilicity of alcohols, potential for retro-Michael reaction |
Electrophilic cyclization provides another avenue for the formation of the oxacyclic ring. In this approach, an electrophilic species activates a double bond within the molecule, which is then attacked by an internal nucleophile, such as a hydroxyl group. This strategy allows for the stereocontrolled formation of the tetrahydropyran ring. The choice of the electrophile and the reaction conditions are critical for achieving the desired outcome.
Annulation Techniques
Annulation, the formation of a new ring onto a pre-existing one, is a versatile strategy for constructing spirocyclic systems.
The construction of the three-membered cyclopropane ring is a defining feature of the 6-oxaspiro[2.5]octane skeleton. Cyclopropanation of an electrophilic double bond on a pre-formed tetrahydropyran ring is a direct method to install this strained ring. scholaris.ca This transformation can be achieved using various reagents and catalysts. organic-chemistry.org
One common method involves the use of carbenes or carbenoids, which are reactive species containing a divalent carbon atom. youtube.com These can be generated from various precursors, such as diazo compounds or dihaloalkanes. The Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple, is a classic example of a cyclopropanation reaction that proceeds via a carbenoid-like intermediate. youtube.com The reaction of an alkene with a carbene results in the direct addition of a CH2 group across the double bond to form the cyclopropane ring. youtube.com
The inherent strain of the cyclopropane ring makes it a useful synthetic handle for further transformations. scholaris.ca Spiro-activated cyclopropanes, in particular, exhibit enhanced reactivity towards nucleophiles due to the orthogonal orientation of the cyclopropane and the activating group, which facilitates the delocalization of negative charge in the transition state. nih.gov This reactivity can be harnessed for subsequent synthetic manipulations.
Table 2: Comparison of Cyclopropanation Methods
| Method | Reagent/Catalyst | Key Features |
| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Forms a cyclopropane via a carbenoid intermediate. |
| Carbene Addition | Diazo compounds, Dihaloalkanes | Generates a reactive carbene that adds to a double bond. |
| Catalytic Cyclopropanation | Transition metal complexes (e.g., Bi, Pd, Ni) | Offers catalytic and often stereocontrolled routes to cyclopropanes. organic-chemistry.org |
Dearomatization Strategies to Spiro[2.5]octa-4,7-dien-6-ones
A key approach to constructing the spiro[2.5]octane framework involves the dearomatization of phenolic precursors. One efficient, metal-free, one-pot method utilizes para-quinone methides to produce spiro[2.5]octa-4,7-dien-6-ones. rsc.orgresearchgate.net This reaction proceeds under mild conditions and demonstrates high yields, notably creating products with two or three consecutive quaternary carbon centers. rsc.orgresearchgate.net The process is initiated by a 1,6-conjugate addition which induces the dearomatization of the p-quinone methides. rsc.orgresearchgate.net
Another notable dearomatization pathway involves the oxidative dearomatization of 4-(hydroxymethyl)phenols using aqueous hydrogen peroxide (H₂O₂). This method avoids the use of stoichiometric heavy metal reagents or diazomethane, enhancing its safety and scalability. The reaction proceeds through the in-situ generation of para-quinone methides, which then undergo nucleophilic epoxidation to form the spiroepoxydienone core. Optimization of reaction parameters such as solvent polarity and temperature is crucial for stabilizing the reactive intermediates. Furthermore, this method can be rendered enantioselective through the use of chiral phase-transfer catalysts.
Utilization of Specific Precursors to the Oxaspiro[2.5]octane Core
The synthesis of the oxaspiro[2.5]octane core can be achieved through various strategic disconnections and the use of specific starting materials.
While direct synthesis of this compound from dihydro-2H-pyran-4(3H)one is not extensively detailed in the provided search results, the synthesis of related pyran derivatives has been explored. For instance, O-substituted derivatives of 6-hydroxymethyl-4-methoxy-2H-pyran-2-one have been synthesized and characterized. researchgate.net
A documented route to 6-oxa-spiro[2.5]octane-5,7-dione involves the cyclization of (1-carboxymethyl-cyclopropyl)-acetic acid. google.com This dicarboxylic acid precursor is obtained through the hydrolysis of (1-cyanomethyl-cyclopropyl)-acetonitrile, typically in the presence of a base like aqueous potassium hydroxide. google.com The subsequent cyclization step yields the desired 6-oxa-spiro[2.5]octane-5,7-dione. google.com This intermediate can be further functionalized; for example, reaction with an alcohol can open the anhydride (B1165640) ring to form a (1-alkoxycarbonylmethyl-cyclopropyl)-acetic acid derivative. google.com
An efficient and scalable synthesis of spiro[2.5]octane-5,7-dione has been developed involving the cyclization of relevant acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net This method is advantageous as it avoids the need for column chromatography in the purification steps. researchgate.net The use of diethyl acetonedicarboxylate under mild conditions provides an effective means to construct the 1,3-cyclohexanedione (B196179) skeleton inherent to the spiro[2.5]octane-5,7-dione structure. researchgate.net
The Wolff rearrangement is a powerful tool in organic synthesis for the ring contraction of cyclic α-diazo ketones to form ketenes, which can then be trapped by various nucleophiles. wikipedia.orgorganic-chemistry.org This reaction, discovered by Ludwig Wolff in 1902, can be induced thermally, photochemically, or through transition metal catalysis. wikipedia.org While the direct application to this compound is not explicitly detailed, the rearrangement is a versatile method for creating spirocyclic systems. wikipedia.orgmdpi.com The reactivity of cyclic α-diazo carbonyl compounds differs from their acyclic counterparts due to conformational constraints. mdpi.com The choice of reaction conditions, including the solvent and catalyst, can significantly influence the outcome and product distribution. organic-chemistry.orgpku.edu.cn For instance, silver(I) oxide is a commonly used catalyst, though it may not be effective for sterically hindered substrates, in which case photochemical methods are preferred. organic-chemistry.org
Enantioselective Synthesis of this compound
The enantioselective synthesis of this compound is a critical aspect for its potential pharmaceutical applications. While a specific, detailed enantioselective route to this exact amine is not fully elucidated in the provided results, the principles of asymmetric synthesis can be applied to the various synthetic strategies discussed. For example, the previously mentioned H₂O₂-mediated oxidative dearomatization can be performed enantioselectively using chiral phase-transfer catalysts, which could be a key step in an enantioselective synthesis of the target molecule.
Further research is needed to develop a robust and efficient enantioselective synthesis of this compound, potentially by adapting existing methods for the synthesis of the oxaspiro[2.5]octane core or by developing novel asymmetric transformations.
Chiral Catalyst-Mediated Approaches
The use of chiral catalysts to mediate the formation of the oxaspirocyclic core represents a powerful strategy for controlling stereochemistry. These methods often involve the creation of a key C-O bond in an intramolecular fashion, guided by a chiral catalytic species.
Palladium(II)-Catalyzed Intramolecular C(sp³)–O Bond Formation
A notable advancement in the synthesis of oxaspirocycles involves the use of palladium(II) catalysts to facilitate intramolecular C(sp³)–O bond formation. This approach leverages the activation of a C(sp³)–H bond, followed by cyclization with a tethered alcohol nucleophile. The reaction is typically rendered asymmetric through the use of chiral ligands that coordinate to the palladium center, thereby influencing the stereochemical outcome of the cyclization. nih.govkaist.ac.kr
Stereoselective Construction via Chiral Bidentate Directing Groups
A highly effective method for achieving stereoselectivity in palladium-catalyzed C(sp³)–H activation is the use of chiral bidentate directing groups. nih.govkaist.ac.kr These directing groups are temporarily installed on the substrate and coordinate to the palladium catalyst, positioning it to activate a specific C-H bond and control the facial selectivity of the subsequent C-O bond formation.
One successful example involves a chiral directing group derived from 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine. nih.govkaist.ac.kr This directing group, when attached to a carboxylic acid substrate bearing a pendant alcohol, directs the palladium(II)-catalyzed cyclization to afford oxaspirocycles with high diastereoselectivity. The choice of the directing group and reaction conditions, such as the additive, is critical for both the efficiency and the level of stereocontrol. rsc.org For instance, the use of acetic acid as an additive has been shown to be effective in promoting the reaction and enhancing diastereoselectivity. rsc.org
Table 1: Palladium(II)-Catalyzed Synthesis of Oxaspirocycles using a Chiral Bidentate Directing Group
| Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Cyclohexanecarboxylic acid derivative | Oxaspiro[2.5]octane derivative | 71 | 30:1 |
| Cyclopentanecarboxylic acid derivative | Oxaspiro[2.4]heptane derivative | 65 | 20:1 |
| Azetidinecarboxylic acid derivative | Aza-oxaspiro[2.5]octane derivative | 68 | >39:1 |
| Piperidinecarboxylic acid derivative | Aza-oxaspiro[3.5]nonane derivative | 75 | 25:1 |
Data sourced from a study on the stereoselective construction of sterically hindered oxaspirocycles. nih.govkaist.ac.kr
Asymmetric Induction in Spirocyclization Reactions
Asymmetric induction in spirocyclization reactions refers to the transfer of chirality from a pre-existing chiral element within the substrate to the newly formed stereocenters of the spirocycle. This can be achieved through various strategies, including the use of chiral auxiliaries or by leveraging the stereochemistry of the starting material itself.
In the context of synthesizing compounds like this compound, a chiral precursor could be designed to undergo a diastereoselective spirocyclization. For example, an open-chain precursor containing a chiral center could be induced to cyclize in a manner where the existing stereocenter dictates the stereochemistry of the newly formed spirocyclic junction. Organocatalysis has also emerged as a powerful tool for asymmetric spirocyclization reactions, utilizing small chiral organic molecules to catalyze the formation of spirocycles with high enantioselectivity. rsc.org For instance, cinchona alkaloid-derived primary amine catalysts have been successfully employed in the asymmetric synthesis of spiro-dihydropyrano cyclohexanones. rsc.org
Chiral Pool Synthesis Strategies
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.com This approach is particularly advantageous as it often provides a cost-effective and efficient way to access complex chiral molecules. Common sources for the chiral pool include amino acids, sugars, and terpenes. numberanalytics.comnih.gov
For the synthesis of this compound, a potential chiral pool approach could involve starting from a chiral carbohydrate or terpene derivative. nih.govelsevierpure.com For example, a suitably functionalized sugar could be manipulated to install the necessary carbon skeleton and stereocenters, which would then be elaborated to form the final oxaspirocyclic amine. The inherent chirality of the natural starting material is transferred through the synthetic sequence to the target molecule. A YouTube video by "Insights in Advanced Organic Chemistry 26" illustrates the concept of chiral pool synthesis using tartaric acid to create a spirocyclic ring system. youtube.com
Introduction of the Primary Amine Functional Group
The final key step in the synthesis of this compound is the introduction of the primary amine group at the C1 position of the spirocyclic core.
Reductive Amination Methodologies
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The reaction proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this intermediate to the corresponding amine. wikipedia.org
In the synthesis of this compound, the precursor would likely be the corresponding ketone, 6-oxaspiro[2.5]octan-1-one. This ketone can be reacted with ammonia (B1221849) or an ammonia equivalent to form an intermediate imine, which is then reduced to the primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the imine in the presence of the ketone. masterorganicchemistry.com The stereochemical outcome of the reductive amination can be influenced by the use of chiral reagents or catalysts, leading to the desired (1S) enantiomer. wikipedia.org
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Substrates | Notes |
|---|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Effective for one-pot reactions; toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Milder and less toxic than NaBH₃CN; often preferred. |
| Catalytic Hydrogenation | H₂, Pd/C | Aldehydes, Ketones | Can be used for direct reductive amination. wikipedia.org |
| Sodium Borohydride | NaBH₄ | Imines (stepwise) | Typically used in a two-step process after imine formation. |
This table provides a general overview of common reducing agents used in reductive amination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
Nucleophilic Substitution Reactions with Amine Sources
The introduction of an amino group via nucleophilic substitution is a fundamental strategy in amine synthesis. For the preparation of 6-Oxaspiro[2.5]octan-1-amine, this can be envisioned through the reaction of a suitable electrophile, such as a halide or sulfonate derivative of the 6-oxaspiro[2.5]octane core, with an amine source.
A common approach involves the use of ammonia or a protected amine equivalent as the nucleophile. studymind.co.ukyoutube.com The reaction of a haloalkane with ammonia can lead to the desired primary amine, although overalkylation to form secondary and tertiary amines is a common side reaction. youtube.comlumenlearning.com To circumvent this, a large excess of ammonia is often employed to favor the formation of the primary amine. lumenlearning.com
An alternative, more controlled method is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as an ammonia surrogate. libretexts.orglibretexts.org This method involves the SN2 reaction of an alkyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.orglibretexts.org This approach prevents overalkylation and typically provides good yields of the primary amine.
The table below summarizes representative conditions for nucleophilic substitution reactions leading to primary amines, based on general literature procedures.
| Electrophile | Nucleophile | Solvent | Temperature | Product | Reference(s) |
| 1-Bromo-6-oxaspiro[2.5]octane | NH₃ (excess) | Ethanol | 80 °C | 6-Oxaspiro[2.5]octan-1-amine | studymind.co.uk |
| 6-Oxaspiro[2.5]octan-1-yl mesylate | NaN₃ | DMF | 60 °C | 1-Azido-6-oxaspiro[2.5]octane | libretexts.org |
| 1-Bromo-6-oxaspiro[2.5]octane | Potassium Phthalimide | DMF | 100 °C | N-(6-Oxaspiro[2.5]octan-1-yl)phthalimide | libretexts.org |
Reduction of Nitrogen-Containing Precursors (e.g., Azides, Nitriles)
The reduction of nitrogen-containing functional groups provides a reliable pathway to amines. The synthesis of this compound can be effectively achieved through the reduction of a corresponding azide (B81097) or nitrile precursor.
The reduction of an azide is a particularly clean and high-yielding reaction. Alkyl azides, which can be prepared via nucleophilic substitution of a corresponding halide with sodium azide, are readily reduced to primary amines. libretexts.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in a suitable ether solvent, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. libretexts.org
Nitriles can also serve as precursors to primary amines. The reduction of a nitrile group, typically with a powerful reducing agent like LiAlH₄, affords the corresponding primary amine. lumenlearning.com
The following table outlines typical conditions for the reduction of nitrogen-containing precursors to amines.
| Precursor | Reducing Agent | Solvent | Temperature | Product | Reference(s) |
| 1-Azido-6-oxaspiro[2.5]octane | LiAlH₄ | THF | 0 °C to rt | 6-Oxaspiro[2.5]octan-1-amine | libretexts.org |
| 1-Azido-6-oxaspiro[2.5]octane | H₂, Pd/C | Methanol | rt | 6-Oxaspiro[2.5]octan-1-amine | libretexts.org |
| 6-Oxaspiro[2.5]octane-1-carbonitrile | LiAlH₄ | Diethyl ether | 0 °C to rt | 6-Oxaspiro[2.5]octan-1-yl)methanamine | lumenlearning.com |
Transition Metal-Catalyzed C-N Bond Formation
Transition metal-catalyzed reactions have emerged as powerful tools for the construction of C-N bonds, offering high efficiency and functional group tolerance. nih.govnih.govrsc.org For the synthesis of oxaspiro[2.5]octane derivatives, these methods can be applied to form the amine functionality directly on the spirocyclic core.
Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. This reaction typically involves the coupling of an aryl or vinyl halide/triflate with an amine in the presence of a palladium catalyst and a suitable ligand. While primarily used for sp²-hybridized carbons, advancements have extended its scope to sp³-hybridized systems.
Iron-catalyzed C-N bond formation has also gained attention as a more sustainable alternative. nih.gov These reactions can proceed through various mechanisms, including nitrene insertion or reductive amination pathways. The synthesis of spirooxindoles, for instance, has been achieved using iron catalysts. nih.govnih.govrsc.org
The table below presents a conceptual overview of potential transition metal-catalyzed amination reactions for this class of compounds.
| Substrate | Amine Source | Catalyst/Ligand | Base | Solvent | Product | Reference(s) |
| 1-Bromo-6-oxaspiro[2.5]octane | Ammonia | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 6-Oxaspiro[2.5]octan-1-amine | nih.govnih.govrsc.org |
| 6-Oxaspiro[2.5]octan-1-ol | Benzylamine | [Ru(p-cymene)Cl₂]₂ | K₂CO₃ | Toluene | N-Benzyl-6-oxaspiro[2.5]octan-1-amine | acs.org |
Chiral Resolution Techniques for Racemic Mixtures
The synthesis of a chiral molecule often results in a racemic mixture, which necessitates a resolution step to isolate the desired enantiomer. For racemic 6-Oxaspiro[2.5]octan-1-amine, several techniques can be employed.
Diastereomeric Salt Formation
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. nih.govnih.gov This technique involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govnih.govrsc.org After separation, the desired enantiomer of the amine can be liberated by treatment with a base.
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. nih.govnih.gov The efficiency of the resolution depends on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. ulisboa.pt
The table below illustrates the principle of diastereomeric salt formation for the resolution of racemic 6-Oxaspiro[2.5]octan-1-amine.
| Racemic Amine | Chiral Acid | Solvent | Diastereomeric Salts | Separation Method | Reference(s) |
| (±)-6-Oxaspiro[2.5]octan-1-amine | (+)-Tartaric Acid | Methanol/Water | (1S)-Amine-(+)-Tartrate & (1R)-Amine-(+)-Tartrate | Fractional Crystallization | nih.govnih.govulisboa.pt |
| (±)-6-Oxaspiro[2.5]octan-1-amine | (S)-Mandelic Acid | Ethanol | (1S)-Amine-(S)-Mandelate & (1R)-Amine-(S)-Mandelate | Fractional Crystallization | nih.govnih.gov |
Preparative Chiral Chromatography
Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers on a larger scale. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, their separation. researchgate.netnih.gov
A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for a wide range of compounds. jiangnan.edu.cn The choice of mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. nih.gov
The development of a preparative chiral HPLC method involves screening different CSPs and mobile phase compositions at an analytical scale before scaling up to a preparative column.
The following table provides a hypothetical example of conditions for the preparative chiral HPLC separation of racemic 6-Oxaspiro[2.5]octan-1-amine.
| Racemic Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Isolated Enantiomers | Reference(s) |
| (±)-6-Oxaspiro[2.5]octan-1-amine | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine (80:20:0.1) | 10 mL/min | UV at 220 nm | This compound & (1R)-6-Oxaspiro[2.5]octan-1-amine | nih.govnih.govjiangnan.edu.cn |
Analysis of the Central Chirality in this compound
The defining stereochemical feature of this compound is the presence of a chiral center at the C1 position of the cyclopropane ring. This carbon atom is bonded to four different substituents: a hydrogen atom, an amine group (-NH2), and two carbon atoms that are part of the spirocyclic system. The designation "(1S)" according to the Cahn-Ingold-Prelog (CIP) priority rules specifies the absolute configuration at this stereocenter.
The spirocyclic nature of the molecule, where the cyclopropane and tetrahydropyran rings are joined at C5, introduces significant conformational rigidity. nih.gov This rigidity is a key characteristic of spirocycles and contributes to their utility as scaffolds in drug design, as it can lead to higher binding affinity and selectivity for biological targets. The three-dimensional arrangement of the atoms is therefore well-defined, making the analysis of its chirality more direct than in more flexible acyclic or monocyclic systems.
Table 1: Key Structural and Stereochemical Features of this compound
| Feature | Description |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| Chiral Center | C1 |
| Absolute Configuration | S |
| Spiro Atom | C5 |
| Ring System | Cyclopropane fused to a Tetrahydropyran |
Diastereoselectivity and Enantioselectivity in Synthetic Pathways
The synthesis of enantiomerically pure spirocyclic amines like this compound is a significant challenge in organic chemistry. The control of both diastereoselectivity and enantioselectivity is paramount. acs.org While specific synthetic routes for this exact molecule are not extensively documented in publicly available literature, general strategies for the asymmetric synthesis of spirocyclic amines provide insight into the potential pathways.
Enantioselective synthesis can often be achieved through methods such as the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For instance, the asymmetric reduction of a corresponding imine precursor using a chiral catalyst is a common strategy to introduce chirality at the amine-bearing carbon. mdpi.commdpi.com The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Diastereoselectivity becomes a factor when multiple stereocenters are present or can be formed during the synthesis. In the case of substituted 6-oxaspiro[2.5]octanes, the diastereoselectivity of reactions can be influenced by the existing stereochemistry and the nature of the substituents. uni.lu For example, the diastereoselective spiroannulation of phenolic substrates has been shown to be dependent on the substituents present on the aromatic ring. uni.lu
Conformational Preferences and Stereoelectronic Effects
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are also important in this system. uni.lu The anomeric effect, a well-known stereoelectronic effect in carbohydrate chemistry, can also be observed in spiroketals and related systems. frontiersin.org In 6-oxaspiro[2.5]octan-1-amine, the lone pair of electrons on the oxygen atom in the tetrahydropyran ring can interact with the antibonding orbitals of adjacent C-C or C-H bonds, influencing the conformational equilibrium and reactivity. The relative orientation of the amine group and the ether oxygen will likely lead to specific intramolecular interactions that favor certain conformations.
Absolute Configuration Determination Methodologies
Determining the absolute configuration of a chiral molecule is a critical step in its characterization. Several powerful techniques are available for this purpose.
X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. nih.gov For spirocyclic compounds, this method can provide unambiguous proof of the stereochemistry at the chiral centers. figshare.com
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute configuration can be determined without the need for crystallization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents can be used to convert an enantiomer into a pair of diastereomers, which will exhibit different NMR spectra. nih.gov By analyzing the differences in the chemical shifts of the diastereomeric derivatives, the absolute configuration of the original amine can be elucidated. nih.gov
Table 2: Common Methods for Absolute Configuration Determination
| Method | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous determination of 3D structure | Requires a suitable single crystal |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Applicable to solutions and oils, no crystallization needed | Requires quantum chemical calculations |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra | Widely available technique | Requires a suitable chiral derivatizing agent |
Impact of Stereochemistry on Molecular Recognition and Interactions
The specific three-dimensional arrangement of atoms in this compound is crucial for its interaction with other chiral molecules, such as proteins and enzymes in a biological context. The "S" configuration at the C1 stereocenter will present a unique spatial orientation of the amine group and the spirocyclic scaffold, which will govern how it fits into a binding site.
The rigidity of the spirocyclic framework reduces the entropic penalty upon binding to a receptor, which can lead to enhanced binding affinity. nih.gov Furthermore, the defined stereochemistry ensures a specific and directional presentation of functional groups, which is essential for selective molecular recognition. figshare.com For instance, in drug design, one enantiomer of a chiral molecule often exhibits significantly higher therapeutic activity than the other, while the other enantiomer may be inactive or even cause adverse effects. This highlights the profound impact of stereochemistry on the biological activity of molecules. The unique topology of spirocyclic scaffolds like this compound makes them attractive for exploring new chemical space in the development of novel therapeutics.
Reaction Mechanisms and Reactivity of 1s 6 Oxaspiro 2.5 Octan 1 Amine and Precursors
Mechanistic Pathways of 6-Oxaspiro[2.5]octane Ring Formation
The synthesis of the 6-oxaspiro[2.5]octane core is a pivotal aspect of obtaining the target molecule. While specific literature on the direct synthesis of (1S)-6-Oxaspiro[2.5]octan-1-amine is limited, the formation of the spirocyclopropane structure can be inferred from established synthetic methodologies for similar compounds. These often involve the cyclopropanation of a suitable precursor, such as a derivative of tetrahydropyran-4-one.
The formation of the cyclopropane (B1198618) ring often proceeds through a Michael-initiated ring closure (MIRC) reaction or via the reaction of a metal carbenoid with an alkene. rsc.org In a potential MIRC pathway, a key intermediate would be a stabilized carbanion formed from a suitable nucleophile, which then undergoes an intramolecular cyclization. The rate-determining step in such a sequence is typically the initial nucleophilic attack or the subsequent ring-closing step, depending on the specific reactants and conditions.
Transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene precursor is another common method for cyclopropane synthesis. rsc.org In this case, a metal-carbene complex is a crucial intermediate. The stereochemistry of the final product is often influenced by the nature of the catalyst and the directing groups present on the substrate. rsc.org For instance, the Simmons-Smith cyclopropanation, which utilizes an organozinc carbenoid, is known to be directed by nearby oxygen or nitrogen atoms, which could play a crucial role in the stereoselective synthesis of the target molecule. rsc.org
In palladium-catalyzed syntheses of spirocyclic compounds, reductive elimination is a critical step that often determines the final product and its stereochemistry. rsc.orgnih.govnih.gov For the formation of a spirocyclic amine like this compound, a plausible pathway could involve the formation of a spiropalladacycle intermediate. The subsequent reductive elimination from this palladium(IV) or palladium(II) intermediate would forge the new carbon-carbon bond of the cyclopropane ring. The stereochemical outcome of this reductive elimination is highly dependent on the geometry of the palladium complex and the nature of the ligands. The steric and electronic properties of the substituents on the palladium center and the substrate itself guide the approach of the reacting partners, leading to a specific stereoisomer. rsc.org
Reactivity of the Cyclopropyl (B3062369) Ring System
The three-membered ring of this compound is the site of significant chemical reactivity due to its inherent strain.
Cyclopropane possesses a significant amount of ring strain, estimated to be around 27 kcal/mol. This strain arises from angle strain, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons, and torsional strain from the eclipsing of hydrogen atoms. This stored energy makes the cyclopropane ring susceptible to reactions that lead to its opening, thereby relieving the strain. The presence of the amine and ether functionalities in this compound can further influence the activation of the cyclopropane ring for various transformations.
| Ring System | Strain Energy (kcal/mol) |
| Cyclopropane | ~27 |
| Cyclobutane | ~26 |
| Cyclopentane | ~6 |
| Cyclohexane (B81311) | ~0 |
This table provides a general comparison of ring strain in common cycloalkanes.
The strained cyclopropane ring in this compound is prone to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species. The regioselectivity and stereoselectivity of these ring-opening reactions are key considerations.
In the presence of acids, the amine group can be protonated, which may facilitate the ring opening of the cyclopropane. Lewis acids can also catalyze the ring-opening of activated cyclopropanes by coordinating to the heteroatom (in this case, the nitrogen of the amine or the oxygen of the ether) and making the cyclopropane ring more electrophilic. nih.gov The subsequent attack by a nucleophile would lead to a 1,3-difunctionalized product. For instance, the reaction of similar aminocyclitol epoxides with nitrogen-containing nucleophiles in the presence of Lewis acids has been shown to proceed via ring-opening pathways. nih.gov
Reactivity of the Cyclic Ether Linkage
The tetrahydropyran (B127337) ring in this compound is generally more stable than the cyclopropane ring. However, the ether linkage can still participate in chemical reactions, particularly under acidic conditions.
The oxygen atom of the ether can be protonated by a strong acid, making the adjacent carbon atoms more susceptible to nucleophilic attack. This can lead to the cleavage of the tetrahydropyran ring. The regioselectivity of this cleavage would depend on the specific reaction conditions and the nature of the nucleophile. In the context of the spirocyclic system, the strain of the adjacent cyclopropane ring might influence the reactivity of the ether linkage. While ethers are generally considered unreactive, the ring-opening of epoxides, which are three-membered cyclic ethers, is a well-established and facile process due to their high ring strain. youtube.com Although the tetrahydropyran ring is less strained, its reactivity can be enhanced by the presence of activating groups or by intramolecular participation of the neighboring amine functionality. For example, intramolecular epoxide ring-opening by a suitably positioned alcohol is a known method for forming five- or six-membered rings. youtube.com A similar intramolecular process involving the amine group in this compound could potentially occur under certain conditions.
Epoxide Ring-Opening Reactions of 1-Oxaspiro[2.5]octane
The synthesis of spirocyclic amines like the title compound can involve precursors such as 1-Oxaspiro[2.5]octane, which contains a highly strained three-membered epoxide ring fused to a cyclohexane ring. The reactivity of this epoxide is dominated by ring-opening reactions, driven by the release of significant ring strain (approximately 27 kcal/mol). nih.govchemistrysteps.com These reactions can proceed under either base- or acid-catalyzed conditions, following distinct mechanistic pathways. pressbooks.publibretexts.org
Base-Catalyzed Epoxide Opening: In the presence of strong nucleophiles and basic conditions, the epoxide ring of a precursor like 1-Oxaspiro[2.5]octane undergoes cleavage via a classic SN2 mechanism. libretexts.org The nucleophile, such as a hydroxide, alkoxide, or organometallic reagent, attacks one of the electrophilic carbons of the epoxide. chemistrysteps.comyoutube.com In accordance with the SN2 pathway, the attack occurs at the less sterically hindered carbon atom, leading to a high degree of regioselectivity. pressbooks.publibretexts.org This process results in an anti-periplanar arrangement of the nucleophile and the newly formed hydroxyl group, yielding a trans-configured product. chemistrysteps.compressbooks.pub
Acid-Catalyzed Epoxide Opening: Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which enhances its leaving group ability. chemistrysteps.compressbooks.pub The regiochemical outcome of the subsequent nucleophilic attack depends on the substitution pattern of the epoxide carbons. pressbooks.pub For epoxides with primary or secondary carbons, the nucleophile preferentially attacks the less substituted carbon in an SN2-like manner. pressbooks.publibretexts.org However, if one carbon is tertiary, the attack occurs predominantly at the more substituted carbon. pressbooks.publibretexts.org This SN1-like regioselectivity is attributed to a transition state with significant carbocationic character, where the positive charge is better stabilized at the more substituted position. pressbooks.pubyoutube.com Despite this SN1-like character, the reaction still proceeds with inversion of configuration, resulting in a trans product due to the backside attack of the nucleophile. pressbooks.publibretexts.org
Table 1: Summary of Epoxide Ring-Opening Reactions
| Condition | Mechanism | Regioselectivity | Stereochemistry |
|---|---|---|---|
| Base-Catalyzed | SN2 | Attack at the less substituted carbon. pressbooks.publibretexts.org | trans (Anti-addition) chemistrysteps.com |
| Acid-Catalyzed | SN1/SN2 Hybrid | Attack at the more substituted carbon (if tertiary); otherwise, less substituted. pressbooks.pub | trans (Anti-addition) pressbooks.pub |
Nucleophilic and Electrophilic Cleavage of the Oxetane (B1205548) Ring (if applicable to the 6-oxa ring, drawing analogy to oxetanes)
The "6-oxa" designation in this compound indicates that the oxygen atom is part of a six-membered tetrahydropyran ring. This structure is significantly different from a four-membered oxetane ring. While the tetrahydropyran ring is relatively stable and unreactive, akin to an acyclic ether, the reactivity of oxetanes can be discussed by analogy as requested.
Oxetanes are four-membered cyclic ethers possessing considerable ring strain (approx. 25.5 kcal/mol), which renders them susceptible to ring-opening reactions. nih.govacs.org This strain facilitates cleavage by both nucleophiles and electrophiles under conditions that would not affect a stable ring like tetrahydropyran. acs.org The reactivity of oxetanes is often leveraged in complex molecule synthesis through rearrangements, ring expansions, and nucleophilic ring-opening. acs.org Lewis acids can also promote the cleavage of the oxetane ring. nih.gov Furthermore, the unique geometry of the oxetane ring exposes the oxygen's lone pairs, making it a potent hydrogen-bond acceptor, stronger than other cyclic ethers and even most carbonyl groups. nih.govacs.org
In contrast, the tetrahydropyran ring of this compound lacks significant ring strain and is generally resistant to the cleavage reactions characteristic of oxetanes.
Reactivity of the Amine Functional Group
The primary amine group attached to the cyclopropane ring is a key site of reactivity in this compound. Its chemistry is characterized by the nucleophilic nature of the nitrogen atom's lone pair.
Nucleophilic Reactivity in Carbon-Carbon Bond Formation
The primary amine group is a potent nitrogen nucleophile, readily participating in reactions that form carbon-nitrogen (C-N) bonds, such as alkylation, acylation, and arylation. Its direct involvement as a nucleophile to form a carbon-carbon (C-C) bond is not its characteristic reactivity. However, the amine group can be a precursor to functionalities that do engage in C-C bond formation. For example, primary amines can be converted into isocyanides, which can then participate in multicomponent reactions to form new C-C bonds. Alternatively, in different molecular contexts, an amine could facilitate the formation of an enamine from an adjacent carbonyl group, with the resulting enamine acting as a carbon nucleophile, though this pathway is not applicable to the title compound. The principal reactivity of the amine in this compound remains centered on its nitrogen nucleophilicity.
Amine as a Ligand for Metal Complexation
The lone pair of electrons on the nitrogen atom of the primary amine group allows this compound to function as a Lewis base and act as a ligand in coordination complexes with metal ions. nih.gov It can serve as a monodentate ligand, coordinating to a metal center through the amine nitrogen. The formation of such complexes is a fundamental aspect of amine chemistry, relevant in catalysis, materials science, and bioinorganic chemistry.
The interaction involves the donation of the nitrogen lone pair into a vacant orbital of the metal ion, forming a coordinate covalent bond. The stability and properties of the resulting complex depend on the nature of the metal ion (e.g., its size, charge, and electronic configuration) and the steric environment of the ligand. While the ether oxygen of the tetrahydropyran ring could potentially act as a second donor site, making the molecule a bidentate chelating ligand, this is less common for simple ethers, especially with hard metal ions. The primary amine is the more dominant coordination site. Model complexes using amine ligands are frequently synthesized to probe the electronic and structural properties of metal-ligand interactions. nih.gov
Table 2: Potential Metal Complexation with the Amine Ligand
| Metal Ion Type | Potential Complex Structure | Bonding Interaction |
|---|---|---|
| Transition Metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Mononuclear complex with monodentate amine ligand | Coordinate covalent bond (N → M) |
| Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) | Coordination complex, potentially with solvent molecules | Primarily electrostatic interaction |
| Main Group Metals (e.g., Mg²⁺, Ca²⁺) | Weaker coordination complexes | Lewis acid-base adduct |
Derivatization Reactions of the Amine Group
The primary amine of this compound can undergo a wide array of derivatization reactions. These transformations are often employed to enhance analytical detection, improve chromatographic separation, or modify the molecule's chemical properties for further synthetic steps. thermofisher.comnih.gov Common derivatization strategies involve the nucleophilic attack of the amine on an electrophilic reagent. sigmaaldrich.com
Key derivatization reactions include:
Acylation: Reaction with acid anhydrides (e.g., trifluoroacetic anhydride (B1165640), TFAA) or acyl chlorides to form stable amides. iu.edu
Sulfonylation: Reaction with sulfonyl chlorides like dansyl chloride to produce highly fluorescent sulfonamides, which are useful for detection. thermofisher.com
Carbamate Formation: Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine to yield carbamates, which are stable and possess a strong UV chromophore. thermofisher.comnih.gov
Reaction with Aldehydes: o-Phthalaldehyde (OPA), in the presence of a thiol, reacts with primary amines to form fluorescent isoindole derivatives. thermofisher.com
These derivatization techniques are crucial in the field of metabolomics and analytical chemistry for the sensitive and selective quantification of amine-containing compounds. nih.govscispace.com
Table 3: Common Derivatization Reactions for the Primary Amine Group
| Reagent Name | Abbreviation | Derivative Formed | Purpose/Advantage |
|---|---|---|---|
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Carbamate | Stable derivative with strong UV absorption for HPLC analysis. thermofisher.com |
| Dansyl chloride | DNS-Cl | Sulfonamide | Highly fluorescent derivative for sensitive detection. nih.gov |
| o-Phthalaldehyde | OPA | Isoindole | Fluorescent derivative for pre-column derivatization in HPLC. thermofisher.com |
| Trifluoroacetic anhydride | TFAA | Trifluoroacetamide | Increases volatility for gas chromatography (GC) analysis. iu.edu |
| 6-Aminoquinoloyl-N-hydroxysuccinimidyl carbamate | AccQ-Tag | Urea (B33335) | Stable, fluorescent derivative for amino acid and amine analysis. scispace.com |
| Dabsyl chloride | Sulfonamide | Visible chromophore for detection. nih.gov |
Theoretical and Computational Studies
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are a cornerstone for understanding the intricate details of chemical reactions at a molecular level. These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers, thereby elucidating reaction mechanisms.
Density Functional Theory (DFT) Studies of Transition States
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for investigating the mechanisms of complex organic reactions. For a molecule like (1S)-6-Oxaspiro[2.5]octan-1-amine, DFT would be instrumental in understanding its formation.
For instance, in the synthesis of related spiro-epoxides, DFT calculations are employed to model the transition states of the epoxidation reaction. These calculations can help determine the activation energy of the reaction, providing a quantitative measure of the reaction's feasibility. In a study on the epoxidation of alkenes, DFT calculations have been used to investigate the geometry and energy of the transition state, revealing a spiro-like orientation of the peroxy acid relative to the double bond.
While specific data for this compound is not available, a hypothetical DFT study on its formation via the reaction of a corresponding cyclohexylidene-methanamine with an oxidizing agent would involve locating the transition state for the oxygen transfer step. The calculated activation barrier would provide insight into the reaction kinetics.
Table 1: Hypothetical DFT Data for a Spiro-Epoxidation Transition State This table is illustrative and based on typical values found in computational studies of epoxidation reactions.
| Parameter | Value |
| Activation Energy (kcal/mol) | 10-15 |
| Imaginary Frequency (cm⁻¹) | -200 to -400 |
| Key Bond Distance (C-O, Å) | 1.9 - 2.1 |
Understanding the Origin of Diastereoselectivity
The synthesis of molecules with multiple stereocenters, such as this compound, often yields a mixture of diastereomers. Understanding and controlling this diastereoselectivity is a major challenge in organic synthesis. Computational chemistry, and DFT in particular, can be a powerful tool to unravel the origins of diastereoselectivity.
By calculating the energies of the transition states leading to the different diastereomers, chemists can predict which diastereomer is likely to be the major product. The diastereomer formed via the lower energy transition state will be the kinetically favored product. For example, in the ring-opening of epoxides with nucleophiles, DFT studies have been used to explain the observed stereochemical outcomes by comparing the activation barriers for different attack trajectories of the nucleophile. researchgate.net
In the context of this compound, its synthesis would likely involve the diastereoselective functionalization of a prochiral precursor. A computational study would model the different approaches of the incoming reagent to the substrate, taking into account steric and electronic effects that influence the transition state energies.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule, or its conformation, is crucial for its physical and chemical properties. This compound, with its cyclohexane (B81311) ring, can exist in various conformations. Conformational analysis aims to identify the stable conformations and to determine their relative energies.
A structural and conformational analysis of 1-oxaspiro[2.5]octane and its derivatives has been performed using NMR spectroscopy and computational methods. nih.gov These studies have shown that the cyclohexane ring in these systems can adopt different conformations, such as chair, boat, and twist-boat. The relative stability of these conformations is influenced by the substituents on the ring. For the parent 1-oxaspiro[2.5]octane, the chair conformation is generally the most stable. nih.gov
The energy landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. Identifying the minima on this landscape corresponds to finding the stable conformers. Computational methods, such as molecular mechanics and quantum mechanics, are used to map out these energy landscapes. For complex molecules, methods like principal component analysis can be used to reduce the dimensionality of the conformational space and identify the most important motions. nih.gov
Table 2: Relative Energies of 1-Oxaspiro[2.5]octane Conformers (Illustrative) Based on general knowledge of cyclohexane conformational analysis.
| Conformer | Relative Energy (kcal/mol) |
| Chair | 0.0 |
| Twist-Boat | 5.5 |
| Boat | 6.9 |
Prediction of Reactivity and Selectivity Profiles
Computational chemistry can also be used to predict the reactivity of a molecule and the selectivity of its reactions. For this compound, this could involve predicting the most likely sites for electrophilic or nucleophilic attack.
Conceptual DFT provides a framework for quantifying the reactivity of molecules using descriptors such as the Fukui function, which indicates the most reactive sites in a molecule. The local softness and electrophilicity indices are other descriptors that can predict the regioselectivity of a reaction. For instance, in reactions involving ambident nucleophiles, these descriptors can help predict which atom of the nucleophile will attack the electrophilic center.
While no specific predictions for this compound are available, a computational study could calculate these reactivity indices to predict, for example, the regioselectivity of the epoxide ring-opening under different conditions.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and other dynamic processes.
For this compound, an MD simulation could be used to study its conformational dynamics in solution. This would reveal the timescales of transitions between different conformations and the influence of the solvent on the conformational equilibrium. In a study on related spiro-epoxides, molecular dynamics trajectories were analyzed to perform a full conformational analysis, demonstrating the power of this technique to explore the conformational space of flexible molecules.
MD simulations are also valuable for studying the interactions of a molecule with its environment, such as a solvent or a biological receptor. This information is crucial for understanding the molecule's properties and for designing new molecules with specific functions.
Advanced Spectroscopic Characterization of Spirocyclic Amines
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the local electronic environments of individual atoms. A combination of one-dimensional and two-dimensional NMR techniques is employed for an unambiguous assignment of the proton and carbon signals and to establish the connectivity within the (1S)-6-Oxaspiro[2.5]octan-1-amine molecule.
¹H NMR for Proton Environments and Coupling
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the cyclopropane (B1198618) and tetrahydropyran (B127337) rings. The chemical shifts and coupling constants are influenced by the stereochemistry and conformational rigidity of the spirocyclic system. nih.gov
The protons on the cyclopropane ring are expected to resonate at relatively high field (low ppm values) due to the ring's anisotropic effect. The geminal and vicinal coupling constants between these protons would be indicative of their relative stereochemistry. The proton attached to the same carbon as the amine group (the chiral center) would likely appear as a multiplet due to coupling with the adjacent cyclopropyl (B3062369) protons and the protons of the amine group.
The protons of the tetrahydropyran ring would show more complex splitting patterns. The diastereotopic methylene (B1212753) protons adjacent to the oxygen atom are expected to resonate at lower field compared to the other methylene protons of the ring, a consequence of the deshielding effect of the electronegative oxygen atom. The spirocyclic junction introduces conformational constraints that can be analyzed through the observed coupling constants.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-1 (CH-NH₂) | ~2.5 - 3.0 | m | - |
| Cyclopropane CH₂ | ~0.5 - 1.5 | m | - |
| Tetrahydropyran CH₂ (adjacent to O) | ~3.5 - 4.0 | m | - |
| Tetrahydropyran CH₂ | ~1.5 - 2.0 | m | - |
| NH₂ | Broad singlet | - | - |
Note: The table presents expected values based on general principles and data for similar structures. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. This compound has seven carbon atoms, and due to the molecule's asymmetry, seven distinct signals are expected in the ¹³C NMR spectrum. nih.gov
The spiro carbon atom, being a quaternary carbon, is expected to have a low intensity signal. The carbon atom bonded to the nitrogen of the amine group (C-1) would be deshielded and appear at a lower field. The carbons of the tetrahydropyran ring adjacent to the oxygen atom would also be deshielded. The cyclopropyl carbons are expected to resonate at a higher field.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-1 (CH-NH₂) | ~50 - 60 |
| Spiro C | ~30 - 40 |
| Cyclopropane CH₂ | ~10 - 20 |
| Tetrahydropyran C (adjacent to O) | ~60 - 70 |
| Tetrahydropyran CH₂ | ~20 - 30 |
Note: This table is predictive and based on analogous structures.
¹⁵N NMR for Nitrogen Atom Characterization
¹⁵N NMR spectroscopy is a valuable technique for directly probing the electronic environment of the nitrogen atom. wikipedia.org Although the natural abundance of the ¹⁵N isotope is low (0.36%), modern NMR instruments and techniques can provide high-quality spectra. wikipedia.org For this compound, the ¹⁵N chemical shift would be characteristic of a primary aliphatic amine. The chemical shift is sensitive to solvent effects and protonation. nih.gov In a neutral solvent, the nitrogen signal is expected to be more shielded compared to its protonated form. nih.gov
The study of similar spirocyclic systems has shown that ¹⁵N NMR is sensitive to the stereoelectronic effects of substituents on the rings. nih.gov
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR techniques are indispensable for the complete structural assignment of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule, establishing the connectivity between adjacent protons in both the cyclopropane and tetrahydropyran rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the unambiguous assignment of the signals in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and formula.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high precision. For this compound, with a molecular formula of C₇H₁₃NO, the expected exact mass can be calculated. The experimentally determined mass from HRMS analysis should match this calculated value to four or five decimal places, thus confirming the molecular formula. nih.govcymitquimica.com
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 128.1070 |
Note: The calculated mass is for the protonated molecule [C₇H₁₄NO]⁺.
Tandem Mass Spectrometry for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound (molecular weight: 127.19 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 128.1 would be the precursor ion in a typical positive ion mode analysis. The fragmentation of this precursor is dictated by the stability of the resulting fragment ions and neutral losses, governed by the molecule's functional groups: a primary amine on a cyclopropane ring and a tetrahydropyran ring fused at a spiro center.
The primary and most favored fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com In this molecule, cleavage of the C1-C2 or C1-C3 bond within the cyclopropane ring would lead to the formation of a stable, resonance-stabilized iminium cation.
Another significant fragmentation pathway involves the opening of one of the rings. The high strain of the cyclopropane ring makes it susceptible to ring-opening upon ionization. Fragmentation of cyclic peptides and other complex spiro compounds also shows that ring cleavage is a common fragmentation event. nih.govnih.gov This can be followed by the loss of small neutral molecules like ethene. The tetrahydropyran ring can also undergo cleavage, typically initiated by the protonation of the ether oxygen, leading to characteristic neutral losses.
A plausible fragmentation scheme would involve:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 111.1.
α-Cleavage with Ring Opening: Cleavage of the cyclopropane ring adjacent to the amine, followed by rearrangement, can lead to various fragment ions. A key fragment would result from the cleavage of the bond between the two rings, leading to ions representing the opened cyclopropylamine (B47189) portion or the tetrahydropyran ring.
Tetrahydropyran Ring Fragmentation: Cleavage of the C-O bonds or C-C bonds within the larger ring can lead to the loss of neutral fragments such as water (H₂O) or formaldehyde (B43269) (CH₂O).
The expected fragmentation data is summarized in the table below.
Table 1: Predicted Tandem Mass Spectrometry Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 128.1 | 111.1 | NH₃ (17.0) | Loss of ammonia from the protonated molecule. |
| 128.1 | 98.1 | CH₂NH₂ (30.0) | α-cleavage with loss of the aminomethyl radical (after rearrangement). |
| 128.1 | 85.1 | C₃H₇N (57.1) | Cleavage of the spiro-junction, loss of the cyclopropylamine portion. |
| 128.1 | 70.1 | C₃H₆O (58.0) | Fragmentation of the tetrahydropyran ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine, tetrahydropyran ether, and cyclopropane ring structures.
N-H Vibrations: As a primary amine, the molecule will show two distinct stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. nist.govnist.gov A broad N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹. nist.govnist.gov
C-H Vibrations: The spectrum will contain C-H stretching vibrations from the tetrahydropyran and cyclopropane rings. The C-H bonds in the cyclopropane ring are expected to absorb at a characteristically high wavenumber, typically above 3000 cm⁻¹. docbrown.info The C-H stretching from the tetrahydropyran ring will appear in the typical alkane region of 2950-2850 cm⁻¹.
C-O Vibration: A strong, characteristic absorption band for the C-O-C stretching vibration of the tetrahydropyran ether ring is expected in the 1150-1050 cm⁻¹ region. chemicalbook.comcambridge.org
The key predicted IR absorption bands are summarized in the table below.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3250 | N-H Stretch (asymmetric and symmetric) | Primary Amine |
| 3100 - 3000 | C-H Stretch | Cyclopropane Ring |
| 2950 - 2850 | C-H Stretch | Aliphatic (Tetrahydropyran Ring) |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine |
| 1480 - 1440 | -CH₂- Bend (Scissoring) | Aliphatic |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine |
| 1150 - 1050 | C-O-C Stretch (asymmetric) | Ether (Tetrahydropyran Ring) |
| 910 - 665 | N-H Wag | Primary Amine |
Chiroptical Spectroscopic Methods
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of chiral molecules. slideshare.netlibretexts.org These methods rely on the differential interaction of left and right-circularly polarized light with a chiral substance.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org For this compound, the primary amine group serves as the principal chromophore. Although it is a weak chromophore, its electronic transitions (specifically the n → σ* transition) occur within the chiral environment created by the rigid spirocyclic framework. This results in a non-zero differential absorption, producing a characteristic ECD spectrum.
The resulting spectrum, which is a plot of molar ellipticity or differential absorption (Δε) versus wavelength, will show positive or negative peaks known as Cotton effects. bhu.ac.in The sign of the Cotton effect is directly related to the stereochemistry of the molecule. utexas.edu
To definitively assign the (1S) absolute configuration, the experimental ECD spectrum would be compared with a theoretically calculated spectrum. This is typically achieved using time-dependent density functional theory (TD-DFT) calculations. A good match between the experimental and the calculated spectrum for the (1S)-enantiomer provides strong evidence for the assigned absolute configuration. acs.org In cases where the chromophore is weak, derivatization of the amine with a strongly absorbing chiral or achiral agent can be used to enhance the ECD signal and facilitate analysis. nih.govbohrium.com
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.net ORD and ECD are closely related phenomena, and together they constitute the Cotton effect. mgcub.ac.injasco-global.com
For a chiral molecule like this compound, the ORD curve provides complementary information to the ECD spectrum. jasco-global.com
Plain Curve: At wavelengths far from an electronic absorption band, the ORD curve will be a "plain" curve, showing a steady increase or decrease in rotation as the wavelength gets shorter. vlabs.ac.in For the (1S) enantiomer, this would be a specific plain curve (either positive or negative).
Cotton Effect: In the wavelength region where the amine chromophore absorbs light (in the far UV), the ORD curve will exhibit an anomalous dispersion, characterized by a peak and a trough. vlabs.ac.inlibretexts.org The shape of this curve defines the sign of the Cotton effect. A positive Cotton effect is observed when the peak appears at a longer wavelength than the trough, while the reverse is true for a negative Cotton effect. mgcub.ac.in The sign of this Cotton effect is directly correlated with the absolute configuration of the spiro-stereocenter.
The combination of ORD and ECD provides a powerful, non-destructive method for the unambiguous assignment of the absolute stereochemistry of chiral spirocyclic amines like this compound.
Future Research Directions and Perspectives
Exploration of New Synthetic Pathways to Functionalized Derivatives
The development of novel and efficient synthetic routes to functionalized derivatives of (1S)-6-Oxaspiro[2.5]octan-1-amine is a cornerstone of future research. While methods for creating spirocyclic systems exist, the demand for molecular diversity necessitates the exploration of new chemical transformations. acs.org
Future work will likely focus on developing modular platforms for the systematic and programmable elaboration of the oxaspiro[2.5]octane core. acs.org This could involve strategies that allow for the installation of various functional groups at different positions on the scaffold, enabling the rapid generation of compound libraries for screening. acs.org One such approach involves a boronate rearrangement of intermediate gem-dichlorocyclopropanes to create versatile building blocks. acs.org
Key synthetic strategies that are ripe for exploration include:
Metal-Catalyzed Cyclizations: Gold-catalyzed oxidative cyclization of propargyl alcohols and Rhodium-catalyzed cyclization of unsaturated alkoxyamines have shown promise for creating oxa-spirocyclic amines. rsc.org Further development of these and other metal-catalyzed methods, such as those using palladium, could lead to more efficient and selective syntheses. rsc.orgasynt.com
Organocatalytic Methods: The use of organocatalysis presents a green and often highly stereoselective alternative to metal-based catalysts. Developing organocatalytic versions of intramolecular hydroxycyclization of alkenes could provide direct access to functionalized oxaspiro skeletons. rsc.org
Photoredox Catalysis: Photoredox-catalyzed reactions, such as hydroaminoalkylation (HAA), offer novel pathways to spirocyclic amines from simple, abundant starting materials like primary alkylamines. asynt.comrsc.org
Late-Stage Functionalization: Methods for the late-stage functionalization of the core scaffold are highly desirable as they allow for the diversification of complex molecules at a late point in the synthetic sequence, which is a powerful strategy in drug discovery.
A general and scalable approach to a new class of oxa-spirocycles has been developed via iodocyclization, which has already enabled the preparation of over 150 related compounds. rsc.org This highlights the potential for a single key reaction to unlock a vast chemical space. The application of such robust methods to the this compound scaffold will be a significant area of future synthetic exploration.
Advanced Computational Studies for Rational Design
Computational chemistry is an increasingly powerful tool for the rational design of new molecules with desired properties. For this compound and its derivatives, computational studies will be instrumental in predicting their potential as catalysts and therapeutic agents.
Future research in this area will likely involve:
Predicting Catalyst Activity: Computational models can predict the activity of amine-based organocatalysts. researchgate.net For instance, calculating the trimethylborane (B1581522) (TMB) Lewis basicity can serve as a more accurate predictor of catalytic activity for aldol (B89426) reactions than proton basicity, as it accounts for steric effects. researchgate.net Applying these models to derivatives of this compound could guide the synthesis of more effective catalysts.
Ligand-Protein Docking: Virtual high-throughput screening uses computational docking to model and evaluate how different ligands interact with a given protein target. nih.gov This can help to identify which functionalized derivatives of the oxaspiro[2.5]octan-1-amine scaffold are most likely to be active as, for example, enzyme inhibitors. nih.gov
Understanding Reaction Mechanisms: Computational modeling can elucidate the mechanisms of catalytic reactions, providing insights that can be used to optimize catalyst structure and reaction conditions. nih.gov For example, understanding the role of specific moieties in improving charge transfer and separation can lead to the design of more efficient photocatalysts. nih.gov
Physicochemical Property Prediction: The introduction of the spirocyclic scaffold can significantly alter a molecule's physicochemical properties, such as solubility and lipophilicity. rsc.org Computational tools can predict these properties, aiding in the design of drug candidates with improved ADME (absorption, distribution, metabolism, and excretion) profiles.
By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new functional molecules based on the this compound framework.
Expansion of Catalytic Applications Beyond Current Paradigms
The chiral amine functionality of this compound makes it a prime candidate for development as an organocatalyst. Chiral amines, particularly those derived from proline, are widely used in enantioselective reactions. acs.org The rigid, spirocyclic structure of this compound could impart unique selectivity in asymmetric catalysis.
Future research will aim to expand the catalytic utility of this scaffold:
Enamine and Iminium Ion Catalysis: Derivatives of this compound could be evaluated as catalysts for a wide range of reactions that proceed through enamine or iminium ion intermediates, such as aldol and Michael additions. The performance of a novel pyrrolidinyl spiro-oxindole amine organocatalyst in an enantioselective aldol condensation demonstrates the potential of such spirocyclic amines. acs.org
Phosphine-Catalyzed Annulations: The development of novel chiral spirophosphine catalysts has enabled previously challenging [4+1] annulations of amines with allenes to produce dihydropyrroles. acs.orgnih.gov Synthesizing phosphine (B1218219) analogues of this compound could unlock new catalytic transformations.
Bifunctional Catalysis: Functionalizing the scaffold with a second catalytic group, such as a hydrogen-bond donor (e.g., a hydroxyl or urea (B33335) group), could lead to highly efficient bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously.
Metal-Ligand Catalysis: The amine and the ether oxygen could act as a bidentate ligand for transition metals. Exploring the coordination chemistry of this compound and its derivatives with various metals could lead to new catalysts for a range of transformations, including asymmetric oxidations and C-H functionalization. acs.org
The table below illustrates the potential of spirocyclic catalysts in asymmetric synthesis, showing results for a related spiro-organocatalyst.
| Entry | Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | 3-(3-hydroxy-1H-pyrazol-1-yl)-oxindole | Pyrrolidinyl spiro-oxindole amine | 96 | 96 |
| 2 | Substrate A | Catalyst X | ... | ... |
| 3 | Substrate B | Catalyst Y | ... | ... |
| Data based on findings for a representative spiro-organocatalyst in an enantioselective aldol reaction. acs.org |
Development of High-Throughput Screening for Ligand Discovery
To efficiently explore the potential of this compound derivatives in areas like drug discovery, high-throughput screening (HTS) methodologies are essential. nih.gov HTS allows for the rapid testing of large numbers of compounds to identify "hits" with desired biological activity. youtube.com
Future directions in this field will focus on:
Advanced HTS Platforms: The use of state-of-the-art robotic systems can enable the screening of over a million compounds per day, dramatically accelerating the early stages of drug discovery. youtube.com
Affinity-Selection Mass Spectrometry (AS-MS): This label-free technique can be used for the high-throughput screening of protein-ligand interactions, improving the quality of identified hits.
Virtual HTS: As mentioned in section 8.2, computational screening of virtual libraries of this compound derivatives against biological targets can prioritize which compounds to synthesize and test experimentally, saving time and resources. nih.gov
Gene Expression Screening: HTS methods based on next-generation sequencing, such as HT-GEx, can provide an unbiased analysis of the transcriptome in response to compound treatment, offering a detailed portrait of a drug's activity in cells. youtube.com This can be applied to screen libraries of spirocyclic compounds to understand their cellular effects. youtube.com
The miniaturization of these screening systems reduces the amount of compound needed for testing, which is a significant advantage when working with novel, and often precious, synthetic molecules. nih.gov
Integration with Flow Chemistry and Sustainable Synthetic Practices
Modern chemical synthesis places a strong emphasis on sustainability and efficiency. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processes, including improved safety, scalability, and control over reaction parameters. youtube.com
The integration of flow chemistry into the synthesis of this compound and its derivatives is a key future perspective:
Automated Synthesis: Flow chemistry setups can be automated, allowing for the rapid optimization of reaction conditions and the synthesis of compound libraries with minimal manual intervention. asynt.com This has been demonstrated for the synthesis of spirocyclic tetrahydronaphthyridines. asynt.com
Accessing Hazardous Chemistries Safely: Reactions that are difficult or dangerous to scale up in batch, such as those involving highly reactive intermediates or exothermic processes, can often be performed safely in continuous flow reactors due to the small reaction volume and excellent heat transfer. youtube.com
Photochemistry in Flow: "Photoflow" techniques are well-suited for scaling up photochemical reactions, which are increasingly used in modern organic synthesis. researchgate.net This could be applied to the synthesis of spirocyclic compounds via photocyclization reactions. researchgate.net
Sustainable Synthesis: Flow chemistry contributes to greener synthesis by often reducing solvent and energy consumption and minimizing waste. researchgate.net Combining flow technology with the use of renewable feedstocks and greener catalytic methods will be a major goal. rsc.org The development of sustainable synthetic routes to amines from renewable resources is an active area of research that can be leveraged. rsc.org
The table below summarizes the advantages of flow chemistry compared to traditional batch synthesis, highlighting its potential for producing compounds like this compound.
| Feature | Batch Chemistry | Flow Chemistry |
| Scalability | Often complex, non-linear | Direct and predictable |
| Safety | Lower for hazardous reactions | Enhanced due to small volumes |
| Temperature Control | Slower, potential for hotspots | Precise and rapid |
| Mixing | Can be inefficient | Highly efficient and reproducible |
| Automation | Difficult to fully integrate | Readily automated for optimization/libraries |
| Table based on general principles of flow chemistry. youtube.com |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (1S)-6-Oxaspiro[2.5]octan-1-amine with high enantiomeric purity?
- Methodological Answer : Begin with a literature review to identify established routes for spirocyclic amine synthesis, such as electrophilic amination or oxaziridine-based protocols . Optimize reaction conditions (e.g., temperature, solvent polarity, chiral catalysts) to enhance stereoselectivity. Characterize intermediates and final products using chiral HPLC or NMR with chiral shift reagents. Validate purity via X-ray crystallography for absolute configuration confirmation .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm spirocyclic connectivity and stereochemistry.
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular formula.
- X-ray Diffraction (XRD) : Resolve crystal structures to confirm spatial arrangement .
Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) or controlled heating in inert atmospheres.
- pH Stability : Expose the compound to buffered solutions (pH 1–13) and monitor degradation via HPLC or LC-MS.
- Light Sensitivity : Perform photostability tests under UV/visible light .
Advanced Research Questions
Q. How does this compound function in asymmetric catalysis, and what theoretical frameworks explain its stereochemical outcomes?
- Methodological Answer :
- Mechanistic Studies : Use kinetic isotope effects (KIE) and stereochemical probes (e.g., deuterated substrates) to elucidate reaction pathways.
- Computational Modeling : Apply density functional theory (DFT) to map transition states and identify stereochemical controlling factors (e.g., steric vs. electronic effects) .
- Link findings to existing theories on spirocyclic chirality transfer, such as Curtin-Hammett principles or non-covalent interactions .
Q. How should researchers address contradictions in reported reactivity data for this compound?
- Methodological Answer :
- Multi-Technique Validation : Replicate conflicting experiments under standardized conditions (e.g., solvent purity, inert atmosphere).
- Statistical Analysis : Apply error-propagation models to quantify uncertainties in kinetic or thermodynamic measurements .
- Contextual Review : Re-examine assumptions in conflicting studies (e.g., implicit solvent effects in DFT calculations) .
Q. What theoretical frameworks guide the design of experiments involving this compound in supramolecular chemistry?
- Methodological Answer :
- Conceptual Alignment : Anchor research in host-guest interaction theories (e.g., lock-and-key models) or topological descriptors for spirocyclic systems.
- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics (MD) simulations to predict conformational flexibility .
- Reference prior studies on analogous spiro compounds (e.g., 1-oxa-2-azaspiro[2.5]octane derivatives) for comparative analysis .
Q. What advanced techniques resolve ambiguities in the compound’s reaction mechanisms?
- Methodological Answer :
- In Situ Spectroscopy : Employ time-resolved FTIR or Raman spectroscopy to track intermediate formation.
- Isotopic Labeling : Use - or -labeled substrates to trace atom movement.
- Computational Validation : Cross-validate experimental data with ab initio molecular dynamics (AIMD) simulations .
Q. How can researchers predict the compound’s reactivity in novel environments (e.g., enzyme active sites or heterogeneous catalysts)?
- Methodological Answer :
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like frontier molecular orbitals (FMOs) or Hirshfeld charges .
- Docking Simulations : Perform molecular docking with protein databases (e.g., PDB) to predict binding modes.
- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) or AFM to study interactions with catalytic surfaces .
Methodological Best Practices
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including raw data deposition and uncertainty quantification .
- Interdisciplinary Integration : Combine synthetic chemistry with computational and analytical tools to address complex research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
